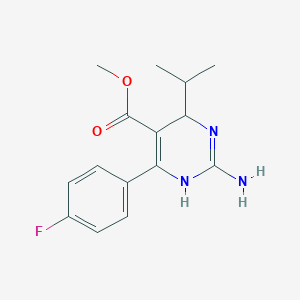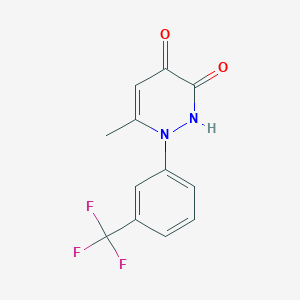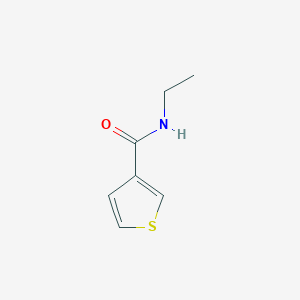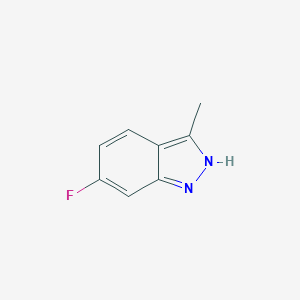
2-Fluoro-4-iodo-3-picoline
Vue d'ensemble
Description
2-Fluoro-4-iodo-3-picoline (FIP) is a heterocyclic compound with a variety of applications in organic chemistry and biochemistry. It is a versatile reagent that is used as a building block in organic synthesis and as a catalyst in biochemistry. FIP is a particularly useful reagent due to its low toxicity, low cost, and high reactivity.
Applications De Recherche Scientifique
Synthèse des pyridines fluorées
Les pyridines fluorées, telles que la 2-Fluoro-4-iodo-3-picoline, présentent un intérêt significatif en raison de leurs propriétés physiques, chimiques et biologiques uniques . Elles ont une basicité réduite et sont généralement moins réactives que leurs analogues chlorés et bromés . Les méthodes de synthèse des 2-, 3-, 4-fluoropyridines, des di-, tri-, polyfluoropyridines, des perfluoroalkylpyridines et également des fluoropyridines fusionnées avec des carbo- et des hétérocycles sont présentées .
Radiothérapie locale du cancer
Des méthodes de synthèse de pyridines substituées par du F 18 pour la radiothérapie locale du cancer et d'autres composés biologiquement actifs sont également présentées . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de nouveaux traitements contre le cancer.
Applications agricoles
Dans la recherche de nouveaux produits agricoles ayant des propriétés physiques, biologiques et environnementales améliorées, l'une des modifications chimiques les plus généralement utiles est l'introduction d'atomes de fluor dans les structures de tête de série . Les substituants contenant du fluor sont le plus souvent incorporés aux cycles aromatiques carbocycliques, et un grand nombre de composés possédant des substituants contenant du fluor sur les cycles aryles ont été commercialisés comme ingrédients actifs agricoles .
Applications pharmaceutiques
Environ 10 % du chiffre d'affaires total des produits pharmaceutiques actuellement utilisés pour le traitement médical sont des médicaments contenant un atome de fluor . La grande disponibilité des blocs de synthèse fluorés et des réactifs de fluoration efficaces, la technologie de fluoration largement fiable et l'accumulation de connaissances de base et avancées en chimie du fluor ont rapidement accéléré les développements dans ce domaine .
Trifluorométhylpyridines dans les industries agrochimiques et pharmaceutiques
Les trifluorométhylpyridines (TFMP) et leurs dérivés, qui pourraient potentiellement inclure la this compound, sont des motifs structurels clés des ingrédients actifs agrochimiques et pharmaceutiques . On pense que les activités biologiques des dérivés de TFMP sont dues à la combinaison des propriétés physicochimiques uniques de l'atome de fluor et des caractéristiques uniques de la fraction pyridine<a aria-label="2: Trifluoromethylpyridines (TFMP) and its derivatives, which could potentially include this compound, are key structural motifs
Propriétés
IUPAC Name |
2-fluoro-4-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSVFBVCHYQCLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472378 | |
| Record name | 2-Fluoro-4-iodo-3-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153034-80-1 | |
| Record name | 2-Fluoro-4-iodo-3-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-4-iodo-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)






